molecular formula C13H19N3O4S B11069687 3-[(3,4-Dimethoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

3-[(3,4-Dimethoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

Cat. No.: B11069687
M. Wt: 313.37 g/mol
InChI Key: KIJMNOHDWJYSDE-UHFFFAOYSA-N
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Description

3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a triazabicyclo octane structure, and a sulfone group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE typically involves multiple steps, starting with the preparation of the triazabicyclo octane scaffold. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often relies on the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE is unique due to its combination of a dimethoxyphenyl group, a triazabicyclo octane structure, and a sulfone group. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane

InChI

InChI=1S/C13H19N3O4S/c1-19-12-4-3-11(7-13(12)20-2)21(17,18)16-9-14-5-6-15(8-14)10-16/h3-4,7H,5-6,8-10H2,1-2H3

InChI Key

KIJMNOHDWJYSDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CN3CCN(C3)C2)OC

solubility

>47 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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